molecular formula C13H13NOS2 B5915491 (5Z)-5-benzylidene-3-propyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-benzylidene-3-propyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B5915491
M. Wt: 263.4 g/mol
InChI Key: XGEAINDZKLQMSM-LUAWRHEFSA-N
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Description

(5Z)-5-benzylidene-3-propyl-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. This compound is characterized by a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of a benzylidene group at the 5-position and a propyl group at the 3-position further defines its structure. Thiazolidinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-benzylidene-3-propyl-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, which involves the reaction of a thiazolidinone derivative with an aldehyde under basic conditions. The reaction is often carried out in the presence of a base such as piperidine or pyridine and a solvent like ethanol or methanol. The reaction mixture is heated under reflux to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave irradiation to accelerate the reaction process. This method has been shown to improve yields and reduce reaction times compared to conventional heating methods . The use of microwave-assisted synthesis is advantageous in large-scale production due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-benzylidene-3-propyl-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The benzylidene group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of (5Z)-5-benzylidene-3-propyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound is known to inhibit certain enzymes and proteins, thereby disrupting key biological pathways. For example, it has been shown to inhibit protein kinases, which play a crucial role in cell signaling and proliferation . The inhibition of these kinases can lead to the suppression of tumor growth and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-benzylidene-3-propyl-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the benzylidene and propyl groups enhances its ability to interact with biological targets, making it a promising candidate for drug development.

Properties

IUPAC Name

(5Z)-5-benzylidene-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NOS2/c1-2-8-14-12(15)11(17-13(14)16)9-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3/b11-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGEAINDZKLQMSM-LUAWRHEFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C(=CC2=CC=CC=C2)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-benzylidene-3-propyl-2-thioxo-1,3-thiazolidin-4-one

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